4-Iodophenyl isocyanate
CAS No.: 15845-62-2
Cat. No.: VC21061867
Molecular Formula: C7H4INO
Molecular Weight: 245.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15845-62-2 |
---|---|
Molecular Formula | C7H4INO |
Molecular Weight | 245.02 g/mol |
IUPAC Name | 1-iodo-4-isocyanatobenzene |
Standard InChI | InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H |
Standard InChI Key | KVMKUTIUJGYHBA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N=C=O)I |
Canonical SMILES | C1=CC(=CC=C1N=C=O)I |
Introduction
Structure and Identification
4-Iodophenyl isocyanate, also known by its IUPAC name 1-iodo-4-isocyanatobenzene, is an aromatic isocyanate compound featuring a phenyl ring with an iodine atom at the para position and an isocyanate (-N=C=O) functional group. This structural arrangement confers specific reactivity patterns that distinguish it from other isocyanates.
Identification Parameters
The compound is uniquely identified through several international chemical classification systems:
The molecular structure includes seven carbon atoms, four hydrogen atoms, one nitrogen atom, one oxygen atom, and one iodine atom, arranged to form a phenyl ring with para-substituted iodine and an isocyanate functional group.
Physical and Chemical Properties
4-Iodophenyl isocyanate exhibits a range of physical and chemical properties that are important for understanding its behavior in various applications and research settings.
Basic Physical Properties
The compound appears as a white crystalline solid with a pungent odor . Its physical state and appearance make it recognizable in laboratory settings, though appropriate safety precautions must be taken due to its pungent nature and potential respiratory effects.
Thermodynamic Properties
Table 1 summarizes the key thermodynamic properties of 4-iodophenyl isocyanate:
Property | Value | Reference |
---|---|---|
Melting Point | 44-48°C | |
Boiling Point | 84°C at 5mm pressure | |
Flash Point | 103.8°C | |
Density | 1.79 g/cm³ | |
Vapor Pressure | 0.0248 mmHg at 25°C |
These thermodynamic properties are essential considerations for storage, handling, and chemical reactions involving this compound.
Molecular Properties
Table 2 presents the molecular properties of 4-iodophenyl isocyanate:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₄INO | |
Molecular Weight | 245.017 g/mol | |
Exact Mass | 244.93400 | |
PSA (Polar Surface Area) | 29.43000 | |
LogP | 2.25850 | |
Index of Refraction | 1.636 |
The molecular properties indicate that 4-iodophenyl isocyanate has moderate lipophilicity (LogP value), which may influence its permeability across biological membranes and its solubility in various solvents.
Synthesis and Preparation
The synthesis of 4-iodophenyl isocyanate typically follows general methods used for preparing aromatic isocyanates, though specific protocols optimized for this compound may exist in specialized literature.
General Synthetic Approaches
While the search results don't provide a specific synthesis method for 4-iodophenyl isocyanate, they describe general procedures for synthesizing isocyanates that could be adapted for this compound:
Triphosgene Method (Procedure A)
One approach involves reacting the corresponding aniline derivative (4-iodoaniline) with triphosgene in dichloromethane (DCM) followed by treatment with triethylamine:
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A solution of triphosgene (22 mmol) in DCM (50 mL) is prepared.
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A solution of the aniline derivative (20 mmol) in DCM (10 mL) is added dropwise.
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After 30 minutes, the mixture is cooled to -35°C, and triethylamine (6 mL) is added dropwise.
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The mixture is warmed to room temperature and stirred for 2 hours.
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After removal of solvent under vacuum, the product is purified by partial distillation or sublimation .
Alternative Triphosgene Method (Procedure B)
An alternative method using a different base:
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Triphosgene (22 mmol) is dissolved in DCM (50 mL).
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A solution of the aniline derivative (20 mmol) in DCM (10 mL) is added dropwise.
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After 30 minutes, tri-n-hexylamine (22 mmol) is added dropwise.
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The mixture is stirred for 3 hours.
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After concentrating under vacuum, the product is purified by partial distillation .
These general methods would need to be specifically adapted for 4-iodoaniline as the starting material to produce 4-iodophenyl isocyanate.
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